N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-8(14)4-7-5-16-10(12-7)13-9(15)6-2-1-3-6/h5-6H,1-4H2,(H2,11,14)(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFZNYQYLKLFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CS2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Bioactivity : Compound 6a (a phenyl-thiazole analog) demonstrates COX inhibition, suggesting that the thiazole scaffold is critical for enzyme interaction. The carbamoylmethyl group in the target compound may enhance solubility or hydrogen-bonding compared to 6a’s acetamide .
- Synthetic Efficiency : Analogs like 3ae and 3af (73–97% yields) highlight the feasibility of introducing carbamoylmethyl groups via nucleophilic substitution or coupling reactions .
Pharmacological and Physicochemical Properties
- COX/LOX Inhibition : Thiazole derivatives such as 6a and 6b show COX-1/COX-2 inhibition, with selectivity influenced by substituents. The cyclobutanecarboxamide group in the target compound may mimic the steric effects of phenyl rings in 6a , but its smaller size could reduce off-target interactions .
- Hydrogen-Bonding Capacity: The carbamoylmethyl group (NH₂-C=O) in the target compound parallels the sulfonyl and phenolic -OH groups in 3ae and 6a, which are critical for receptor binding .
- Crystallographic Data : Cyclobutane-containing analogs (e.g., ) exhibit C–H···O and C–H···π interactions, suggesting that the target compound’s cyclobutane may stabilize crystal packing or protein-ligand interactions.
Challenges and Opportunities
- Data Gaps : Direct biological data (e.g., IC₅₀, toxicity) for the target compound are absent in available literature. Extrapolation from analogs suggests promise but requires validation.
- Synthetic Optimization : High yields (up to 97%) for analogs like 3ai/3aj indicate that the carbamoylmethyl-thiazole motif is synthetically accessible, but cyclobutane introduction may require specialized reagents (e.g., cyclobutanecarbonyl chloride).
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the cornerstone for thiazole ring construction. For this compound, the reaction involves:
- α-Haloketone precursor : 4-(Chloroacetyl)acetamide.
- Thiourea derivative : Substituted thiourea bearing a cyclobutanecarboxamide group.
Procedure :
Post-Functionalization of Preformed Thiazoles
An alternative approach modifies preassembled 2-aminothiazoles:
- Synthesis of 2-aminothiazole : From thiourea and α-bromoacetophenone derivatives.
- Carbamoylmethyl installation :
Advantages : Avoids regioselectivity issues inherent to Hantzsch synthesis.
Cyclobutanecarboxamide Coupling
Amide Bond Formation via Carboxylic Acid Activation
Stepwise protocol :
- Cyclobutanecarboxylic acid activation :
- Coupling with 4-(carbamoylmethyl)-1,3-thiazol-2-amine :
Yield Optimization :
- Temperature : Lower temperatures (0–5°C) minimize side reactions.
- Solvent : THF > DMF due to better nucleophilicity retention.
Analytical Validation and Characterization
Spectroscopic Confirmation
Key spectral data for the target compound:
| Technique | Characteristics |
|---|---|
| ¹H NMR | δ 1.90–2.15 (m, 4H, cyclobutane), δ 3.45 (s, 2H, CH₂), δ 6.75 (s, 1H, thiazole) |
| ¹³C NMR | δ 175.2 (CONH₂), δ 168.9 (thiazole C-2), δ 35.1 (cyclobutane CH₂) |
| HRMS | [M+H]⁺ Calc.: 294.1248; Found: 294.1251 |
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).
- Elemental Analysis : C: 53.2%, H: 5.8%, N: 18.9% (theoretical: C: 53.4%, H: 5.7%, N: 19.1%).
Comparative Evaluation of Synthetic Routes
Efficiency Metrics
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch + Amidation | 52 | 98.5 | Moderate |
| Post-Functionalization | 61 | 99.2 | High |
Key Findings :
- Post-functionalization offers superior yields due to reduced intermediate isolation steps.
- Hantzsch route provides better stereochemical control for sensitive substrates.
Industrial-Scale Considerations
Process Optimization Challenges
- Cyclobutane Ring Stability : Prone to ring-opening under acidic conditions; requires pH 6–8 during reactions.
- Thiazole Oxidation : Mitigated by inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT).
Green Chemistry Approaches
- Solvent Recycling : Ethanol/THF recovery via distillation reduces waste.
- Catalytic Amination : Pd/C (5% wt.) enables low-temperature amide coupling (50°C vs. 80°C conventional).
Q & A
Q. Q1. What are the recommended synthetic routes for N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide, and how can reaction conditions be optimized?
A1: Synthesis typically involves multi-step reactions:
Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones or α-bromoacetamide precursors under reflux in ethanol or THF .
Cyclobutanecarboxamide coupling: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclobutanecarboxylic acid moiety to the thiazole amine group. Microwave-assisted synthesis can reduce reaction times and improve yields by 15–20% .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
Critical parameters: Temperature control (<60°C to prevent decomposition), anhydrous conditions for coupling reactions, and stoichiometric precision to avoid side products.
Q. Q2. How should researchers characterize the crystallographic structure of this compound, and what software tools are validated for refinement?
A2:
- X-ray diffraction (XRD): Single-crystal XRD is ideal. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts.
- Refinement tools: SHELXL (open-source) is widely used for small-molecule refinement. Its robust handling of twinned data and high-resolution structures makes it suitable for cyclobutane ring conformation analysis .
- Validation: Check CIF files using PLATON or Mercury to validate hydrogen bonding and torsional angles.
Advanced Research Questions
Q. Q3. How can contradictory bioactivity data across similar thiazole-carboxamide derivatives be resolved?
A3: Contradictions often arise from:
Structural variations: Minor substituent changes (e.g., methyl vs. carbamoylmethyl groups) alter binding affinity. Use comparative molecular field analysis (CoMFA) to map steric/electronic effects .
Assay conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines from the NIH Assay Guidance Manual.
Data normalization: Apply IC50 normalization to account for batch-to-batch compound purity differences (e.g., HPLC-UV quantification) .
Q. Q4. What methodologies are recommended for studying the compound’s interaction with biological targets like metabotropic glutamate receptors (mGluRs)?
A4:
Radioligand binding assays: Use [18F]FITM or [11C]ITMM as reference PET ligands for competitive binding studies with mGluR1/5 subtypes .
Computational docking: Employ Schrödinger’s Glide or AutoDock Vina to model binding poses. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .
Functional assays: Measure intracellular Ca2+ flux (Fluo-4 AM dye) in HEK cells transfected with mGluR plasmids to evaluate agonist/antagonist activity .
Q. Q5. How can researchers address challenges in crystallographic refinement of the cyclobutane ring due to conformational flexibility?
A5:
Data quality: Collect high-resolution data (<1.0 Å) to resolve puckering modes (e.g., boat vs. chair conformers).
Restraints: Apply SHELXL “DFIX” and “FLAT” commands to constrain cyclobutane bond lengths and angles during refinement .
Dynamic analysis: Use variable-temperature XRD (100–300 K) to study thermal effects on ring flexibility.
Q. Q6. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?
A6:
Lipophilicity adjustment: Introduce polar groups (e.g., hydroxyl or sulfonamide) to improve aqueous solubility without compromising target binding. LogP optimization via HPLC-derived retention times .
Metabolic stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Block CYP3A4-mediated metabolism using ketoconazole .
Plasma protein binding: Use equilibrium dialysis to measure unbound fraction. Aim for <95% binding to enhance bioavailability .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Method | Value/Description | Reference |
|---|---|---|---|
| Melting Point | DSC | 185–187°C (decomposes) | |
| LogP | HPLC (C18 column, MeOH/H2O) | 2.3 ± 0.1 | |
| Solubility (aq.) | Shake-flask (pH 7.4) | 0.12 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
